

# A Head-to-Head Battle in Lymphoma Models: MYX1715 vs. Zelenirstat (PCLX-001)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MYX1715   |           |
| Cat. No.:            | B15603940 | Get Quote |

#### For Immediate Release

In the landscape of novel anti-cancer therapeutics, N-myristoyltransferase (NMT) inhibitors have emerged as a promising class of agents, particularly for hematological malignancies. This guide provides a detailed comparison of two potent NMT inhibitors, **MYX1715** and Zelenirstat (PCLX-001), focusing on their performance in preclinical lymphoma models. This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the advancement of cancer therapies.

### At a Glance: Key Performance Indicators



| Feature                 | MYX1715                                                                                 | Zelenirstat (PCLX-001)                                                                                                                                      |
|-------------------------|-----------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Target                  | N-Myristoyltransferase (NMT)                                                            | N-Myristoyltransferase 1 and 2 (NMT1/2)                                                                                                                     |
| Binding Affinity (KD)   | 0.09 nM[1]                                                                              | Not explicitly reported, but potent inhibitor                                                                                                               |
| In Vitro Potency (IC50) | 9 nM (LU2511), 44 nM<br>(LU0884) (non-lymphoma cell<br>lines)[1]                        | ~10-100 nM in various<br>lymphoma cell lines (BL2,<br>Ramos, BJAB, DOHH2, WSU-<br>DLCL2, SU-DHL-10)[2]                                                      |
| In Vivo Efficacy        | Demonstrated tumor growth inhibition in a DLBCL xenograft model at 12.5 and 25 mg/kg[1] | Significant tumor growth inhibition and regression in multiple lymphoma xenograft models (DOHH2, BL2, and patient-derived DLBCL) at doses of 20-50 mg/kg[3] |
| Clinical Development    | Preclinical                                                                             | Phase 1/2 Clinical Trials<br>(NCT04836195)[4]                                                                                                               |

# Mechanism of Action: Targeting a Key Cellular Process

Both **MYX1715** and Zelenirstat exert their anti-cancer effects by inhibiting N-myristoyltransferase, an enzyme crucial for the attachment of myristate, a fatty acid, to a variety of cellular proteins. This process, known as N-myristoylation, is essential for the proper localization and function of these proteins, many of which are involved in critical signaling pathways that drive cancer cell proliferation and survival.[5][6]

Zelenirstat has been identified as a dual inhibitor of both NMT1 and NMT2.[5] By blocking N-myristoylation, Zelenirstat disrupts vital signaling cascades, including the B-cell receptor (BCR) signaling pathway, which is a key driver in many B-cell lymphomas.[3][5] This disruption leads to the induction of apoptosis (programmed cell death) in lymphoma cells.[5][6]







While the specific inhibitory profile of **MYX1715** against NMT1 and NMT2 is not as extensively detailed in publicly available literature, its potent binding affinity suggests a strong engagement with its target. The downstream consequences of this inhibition are presumed to be similar to those of Zelenirstat, leading to the disruption of essential cellular processes and subsequent cancer cell death.





Click to download full resolution via product page

Mechanism of NMT Inhibition in Lymphoma.



## Preclinical Performance in Lymphoma Models In Vitro Studies

Zelenirstat has demonstrated potent anti-proliferative activity across a range of lymphoma cell lines. In studies with Burkitt lymphoma (BL) cell lines such as BL2 and diffuse large B-cell lymphoma (DLBCL) cell lines like DOHH2, Zelenirstat inhibited proliferation in a time- and dose-dependent manner.[5]

Comprehensive data on the in vitro activity of **MYX1715** in a wide panel of lymphoma cell lines is not as readily available. However, its high potency in other cancer cell lines suggests it would likely exhibit significant anti-proliferative effects in lymphoma cells as well.

### In Vivo Xenograft Models

Both compounds have shown efficacy in animal models of lymphoma.

#### MYX1715:

In a DLBCL xenograft model, treatment with MYX1715 at doses of 12.5 and 25 mg/kg resulted in the inhibition of tumor growth.[1]

Zelenirstat (PCLX-001):

- In a DOHH2 DLBCL xenograft model, daily administration of Zelenirstat at 20 mg/kg or 50 mg/kg every other day led to a significant tumoricidal effect.[3]
- In a BL2 Burkitt lymphoma xenograft model, Zelenirstat induced tumor regression.
- Notably, in a patient-derived xenograft (PDX) model from a refractory DLBCL patient,
   Zelenirstat treatment resulted in profound tumor regression and even complete remissions.

The ability of Zelenirstat to induce complete responses in a patient-derived model, which more closely mimics the heterogeneity of human disease, is a significant indicator of its potential clinical utility.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting N-myristoylation for therapy of B-cell lymphomas PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pacylex Pacylex Pharmaceuticals Reports Zelenirstat Phase 1 safety and efficacy data at ASCO 2024 [pacylex.reportablenews.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A first-in-human phase I trial of daily oral zelenirstat, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Battle in Lymphoma Models: MYX1715 vs. Zelenirstat (PCLX-001)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603940#myx1715-versus-zelenirstat-pclx-001-in-lymphoma-models]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com